molecular formula C16H25NO3S B369357 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane CAS No. 898646-72-5

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane

Cat. No.: B369357
CAS No.: 898646-72-5
M. Wt: 311.4g/mol
InChI Key: KNVAMENXSQTRDP-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is a chemical compound characterized by its unique structure, which includes an azepane ring substituted with a sulfonyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane typically involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the azepane ring in the presence of a base.

Major Products:

    Oxidation: Formation of 1-((5-Isopropyl-2-hydroxyphenyl)sulfonyl)azepane.

    Reduction: Formation of 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the electrophile used.

Scientific Research Applications

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
  • 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane

Comparison: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is unique due to its specific substitution pattern and the presence of both a sulfonyl group and an azepane ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the sulfonyl group provides a strong electron-withdrawing effect, influencing the compound’s reactivity in substitution and oxidation reactions. The azepane ring offers a flexible scaffold for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-13(2)14-8-9-15(20-3)16(12-14)21(18,19)17-10-6-4-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAMENXSQTRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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